molecular formula C13H12ClN3O2 B2471213 N-(2-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203181-35-4

N-(2-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2471213
CAS RN: 1203181-35-4
M. Wt: 277.71
InChI Key: KGOAAWGFRCNDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound that is widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrimidinones and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Anticonvulsant Activity

N-(2-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide derivatives have been studied for their potential anticonvulsant activity. A series of related compounds demonstrated significant activity in models of epilepsy and human partial therapy-resistant epilepsy. Certain molecules in this class showed moderate binding to neuronal voltage-sensitive sodium channels, which is thought to be essential for anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2015).

Analgesic Properties

A compound structurally related to this compound, known as HYP-1, has been found to exhibit binding to voltage-gated sodium channels and to inhibit Na+ currents of rat dorsal root ganglia sensory neurons. This action suggested potential analgesic activities against nociceptive, inflammatory, and neuropathic pain (Kam et al., 2012).

Antimalarial Activity

Derivatives of this compound have also been investigated for their antimalarial activity. Specifically, a series of related compounds demonstrated significant activity against Plasmodium berghei in mice, showing promise for potential applications in treating malaria (Werbel et al., 1986).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-9-6-13(19)17(8-15-9)7-12(18)16-11-5-3-2-4-10(11)14/h2-6,8H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOAAWGFRCNDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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